![molecular formula C22H22N2O2 B246295 4-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B246295.png)
4-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a novel drug candidate that has shown potential in various applications due to its unique properties.
Wirkmechanismus
The mechanism of action of 4-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide is its high selectivity towards certain enzymes and proteins, which makes it a promising drug candidate for the treatment of various diseases. However, one limitation is its low solubility in water, which can make it difficult to administer in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 4-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide. One direction is the development of more efficient synthesis methods to improve the yield and purity of the final product. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound. Finally, more research is needed to determine the safety and efficacy of 4-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide in clinical trials.
In conclusion, 4-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide is a promising drug candidate that has shown potential in various scientific research applications. Its unique properties make it a valuable asset in the development of new treatments for various diseases. Further research is needed to fully understand the potential applications and limitations of this compound.
Synthesemethoden
The synthesis of 4-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide involves a multi-step process that includes the reaction of 4-aminobenzonitrile with 4-(pyridin-4-ylmethyl)benzaldehyde, followed by the addition of propyl bromide. The final product is obtained through a purification process that involves recrystallization.
Wissenschaftliche Forschungsanwendungen
4-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has shown potential in various scientific research applications. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, it has been studied as a potential imaging agent for the detection of tumors.
Eigenschaften
Molekularformel |
C22H22N2O2 |
---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
4-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C22H22N2O2/c1-2-15-26-21-9-5-19(6-10-21)22(25)24-20-7-3-17(4-8-20)16-18-11-13-23-14-12-18/h3-14H,2,15-16H2,1H3,(H,24,25) |
InChI-Schlüssel |
WTYIFMCFIOSNBD-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.